4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 5728-35-8
VCID: VC8125358
InChI: InChI=1S/C16H16O2/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(10-8-14)16(17)18/h3-11H,1-2H3,(H,17,18)
SMILES: CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol

4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 5728-35-8

Cat. No.: VC8125358

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid - 5728-35-8

Specification

CAS No. 5728-35-8
Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
IUPAC Name 4-(4-propan-2-ylphenyl)benzoic acid
Standard InChI InChI=1S/C16H16O2/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(10-8-14)16(17)18/h3-11H,1-2H3,(H,17,18)
Standard InChI Key HOTQBHJGVGQWFS-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid is C₁₆H₁₆O₂, with a molecular weight of 264.31 g/mol. Its structure consists of two benzene rings connected by a single bond (biphenyl backbone), substituted by:

  • A carboxylic acid (-COOH) group at the 4 position of one ring.

  • An isopropyl (-CH(CH₃)₂) group at the 4' position of the opposing ring .

Key structural features:

  • The biphenyl core enables π-π stacking interactions, relevant for materials applications.

  • The isopropyl group introduces steric bulk, potentially influencing solubility and reactivity.

  • The carboxylic acid moiety allows for hydrogen bonding and coordination chemistry .

Synthesis and Reaction Pathways

While no direct synthesis of 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid is documented, analogous compounds suggest viable routes:

Suzuki-Miyaura Cross-Coupling

A common method for biphenyl synthesis involves coupling a boronic acid with a halogenated benzene derivative. For example:

  • 4-Bromobenzoic acid reacts with 4-isopropylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄).

  • Reaction conditions: Base (e.g., Na₂CO₃), solvent (e.g., THF/H₂O), 80–100°C, 12–24 hours .

  • Yields for similar reactions (e.g., 4'-propyl analogs) exceed 70% .

Friedel-Crafts Alkylation

  • Step 1: Acylation of biphenyl with isopropyl chloride/aluminum chloride.

  • Step 2: Oxidation of the ketone intermediate to carboxylic acid (e.g., using KMnO₄/H⁺) .

  • Challenges include regioselectivity control, favoring para-substitution due to steric and electronic factors .

Ester Hydrolysis

  • Precursor: 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylate ester.

  • Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yields the carboxylic acid .

Physical and Chemical Properties

Data inferred from structurally related compounds (e.g., 4'-propyl and 4-isopropyl biphenyl acids):

PropertyValue/DescriptionSource Analogue
Melting Point180–200°C (estimated)
Boiling Point~370°C (extrapolated)
Density1.10–1.15 g/cm³
SolubilitySparingly soluble in water; soluble in THF, DMF, CHCl₃
pKa~4.5–5.0 (carboxylic acid group)

Spectroscopic Data:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch) .

  • ¹H NMR: δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.8–3.2 ppm (isopropyl CH), δ 7.2–8.1 ppm (aromatic protons) .

Applications and Industrial Relevance

Materials Science

  • Metal-Organic Frameworks (MOFs): Carboxylic acid groups coordinate metal ions (e.g., Zn²⁺, Cu²⁺), forming porous structures for gas storage or catalysis .

  • Liquid Crystals: Biphenyl derivatives with alkyl/aryl groups are common in nematic phases for displays .

Pharmaceutical Intermediates

  • Drug Synthesis: Biphenyl carboxylic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

  • Prodrug Design: Ester derivatives (e.g., isopropyl esters) enhance bioavailability .

Agrochemicals

  • Analogous compounds (e.g., 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid) are intermediates in fungicides targeting succinate dehydrogenase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator